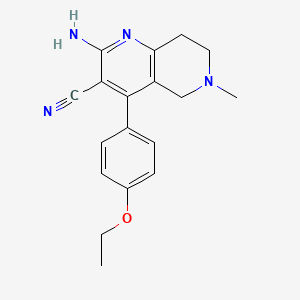

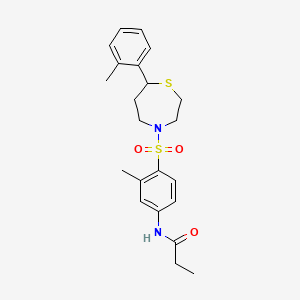

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the reagents and conditions required for the reactions, as well as the products formed .Physical And Chemical Properties Analysis

This includes information such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about the compound’s chemical reactivity .Applications De Recherche Scientifique

Corrosion Inhibition

Naphthyridine derivatives have been studied for their effectiveness as corrosion inhibitors. Research has shown that certain naphthyridine derivatives exhibit significant inhibition efficiency for steel in acidic environments. These compounds act as mixed-type inhibitors, controlling both anodic and cathodic reactions, and their adsorption on metal surfaces follows the Langmuir adsorption isotherm. Theoretical calculations support the experimental findings, suggesting a correlation between molecular structure and inhibition performance (Ansari & Quraishi, 2015).

Synthesis Methods

Research has been conducted on the one-pot, multi-component synthesis of various naphthyridine derivatives. These methods offer efficient pathways to synthesize compounds with potential biological and industrial applications. For instance, the use of nano-catalysts has been explored for the synthesis of aminoalkyl-naphthols, demonstrating the role of these catalysts in enhancing reaction rates and product yields (Goudarziafshar et al., 2021).

Surface Morphological Studies

Surface morphological analyses through electrochemical and spectroscopic methods have provided insights into the interaction of naphthyridine derivatives with metal surfaces, confirming their potential as corrosion inhibitors. Such studies underline the importance of molecular structure in determining the adsorption behavior and protective capabilities of these compounds (Singh et al., 2016).

Photophysical Characterization

Investigations into the photophysical properties of naphthyridine derivatives, including fluorescence quenching by silver nanoparticles and surfactants, have been carried out. These studies are relevant for the development of novel probes and sensors based on naphthyridine derivatives, exploring their interaction with various quenchers and the impact of solvent polarity on their photophysical behavior (Khan et al., 2016).

Antibacterial Activity

Some naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. This research opens avenues for the development of new antibacterial agents, highlighting the potential medicinal applications of naphthyridine compounds. The structure-activity relationship studies contribute to understanding how different substitutions on the naphthyridine core affect their antibacterial efficacy (Egawa et al., 1984).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-4-(4-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-23-13-6-4-12(5-7-13)17-14(10-19)18(20)21-16-8-9-22(2)11-15(16)17/h4-7H,3,8-9,11H2,1-2H3,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNUQXZCEQTESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2554385.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}formic acid](/img/structure/B2554391.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2554398.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2554399.png)

![2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile](/img/structure/B2554400.png)

![3-((4-(3-chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2554402.png)